molecular formula C14H14ClNO3S B2552056 3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide CAS No. 670271-43-9

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide

Katalognummer: B2552056
CAS-Nummer: 670271-43-9
Molekulargewicht: 311.78
InChI-Schlüssel: RTHPKPWBJFWRAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Endothelin Receptor Antagonists for Vasospasm Treatment : Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists, including compounds similar to 3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, in preventing cerebral vasospasm induced by subarachnoid hemorrhage. They found that oral administration of these antagonists reduced the constriction of the basilar artery, supporting their potential use in treating human vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

  • Cytotoxic and Carbonic Anhydrase Inhibitory Effects : Gul et al. (2016) synthesized a series of compounds, including variants of this compound, to study their cytotoxic and carbonic anhydrase inhibitory effects. They found that these compounds showed good inhibition of human carbonic anhydrase IX and XII, making them potential candidates for the development of novel anticancer agents (Gul et al., 2016).

  • Selective 5-HT6 Receptor Antagonist with Cognitive Enhancing Properties : Hirst et al. (2006) studied SB-399885, a compound structurally related to this compound, as a selective 5-HT6 receptor antagonist. They found it enhanced cognitive properties in aged rat models, suggesting potential use in treating disorders with cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

  • Progesterone Receptor Antagonists for Multiple Diseases : Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives, including 3-chlorobenzenesulfonyl derivative 20a, as nonsteroidal progesterone receptor antagonists. These are candidates for treating various diseases such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

  • Cytotoxic Activities of Sulfonamides : Gul et al. (2016) synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, closely related to this compound. They found that some of these sulfonamides showed interesting cytotoxic activities, crucial for anti-tumor activity studies (Gul et al., 2016).

  • Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) described the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, showing that compounds structurally related to this compound could be high-affinity inhibitors of this enzyme, potentially useful in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Antimicrobial and Anti-HIV Activity : Iqbal et al. (2006) synthesized benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, similar in structure to this compound, and evaluated their antimicrobial and anti-HIV activity. They observed that some of the synthesized compounds showed potent activity in these areas (Iqbal et al., 2006).

Eigenschaften

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-2-19-13-8-6-12(7-9-13)16-20(17,18)14-5-3-4-11(15)10-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHPKPWBJFWRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.